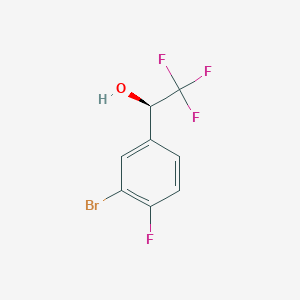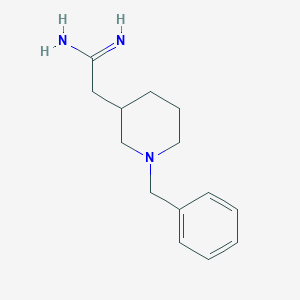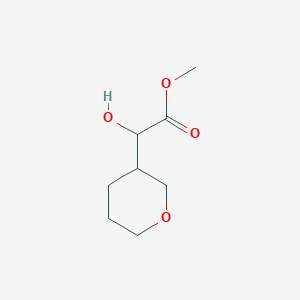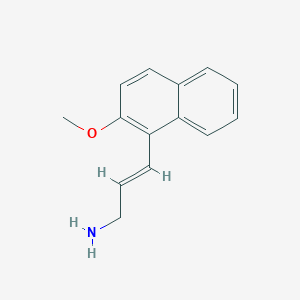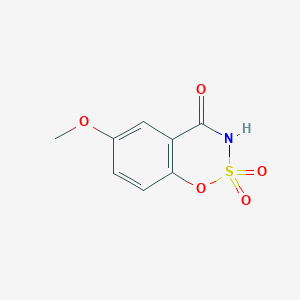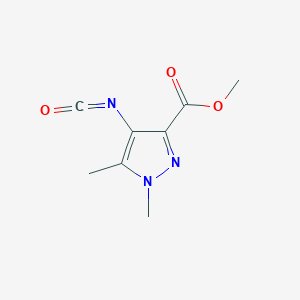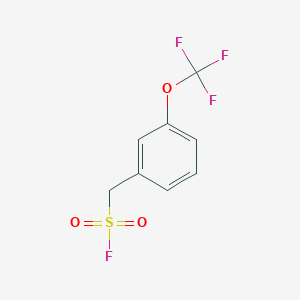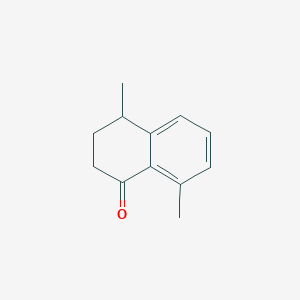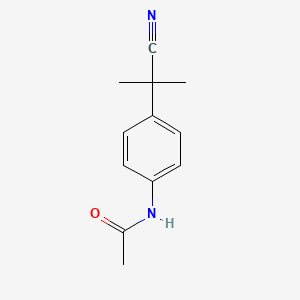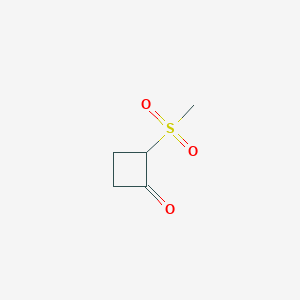
2-Methanesulfonylcyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methanesulfonylcyclobutan-1-one is a fascinating chemical compound with a unique structure that includes a cyclobutane ring substituted with a methanesulfonyl group and a ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Methanesulfonylcyclobutan-1-one involves the [2+2] cycloaddition reaction. This reaction is a cornerstone in the synthesis of cyclobutane derivatives, where two alkenes or an alkene and an alkyne react under specific conditions to form the cyclobutane ring . The reaction typically requires a catalyst, such as a metal complex, and can be conducted under various conditions, including thermal or photochemical activation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of cyclobutane synthesis apply. Industrial production would likely involve optimizing the [2+2] cycloaddition reaction for large-scale synthesis, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methanesulfonylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce cyclobutanols.
Applications De Recherche Scientifique
2-Methanesulfonylcyclobutan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Mécanisme D'action
The mechanism of action of 2-Methanesulfonylcyclobutan-1-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Cyclobutanone: Shares the cyclobutane ring but lacks the methanesulfonyl group.
Methanesulfonyl derivatives: Compounds like methanesulfonyl chloride have similar functional groups but different core structures.
Uniqueness: 2-Methanesulfonylcyclobutan-1-one is unique due to the combination of the cyclobutane ring and the methanesulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications that other similar compounds may not fulfill .
Propriétés
Formule moléculaire |
C5H8O3S |
|---|---|
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
2-methylsulfonylcyclobutan-1-one |
InChI |
InChI=1S/C5H8O3S/c1-9(7,8)5-3-2-4(5)6/h5H,2-3H2,1H3 |
Clé InChI |
UZPAVKFEZQKCAO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




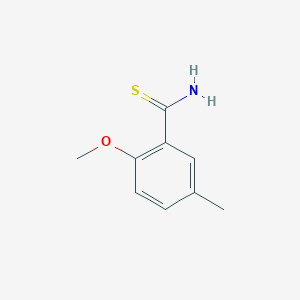
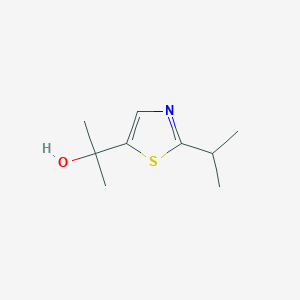
![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate](/img/structure/B13613749.png)
